![molecular formula C11H12N2 B2897856 2-Quinolinamine, 4-ethyl- CAS No. 126921-60-6](/img/structure/B2897856.png)
2-Quinolinamine, 4-ethyl-
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Overview
Description
2-Quinolinamine, also known as Quinoline, 2-amino-; 2-Aminoquinoline; quinolin-2-amine, is a heterocyclic compound with the molecular formula C9H8N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Quinolinamine consists of a benzene ring fused with a pyridine moiety . The molecular weight is 144.1732 .Chemical Reactions Analysis
Quinoline and its related derivatives have been exploited immensely for the development of potent antimalarial agents . Various chemical modifications of quinoline have been attempted to achieve analogs with potent antimalarial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolinamine include a molecular weight of 144.1732 . More detailed properties like boiling point, density, etc., were not found in the search results.Scientific Research Applications
- Quinoline derivatives, including 4-ethylquinolin-2-amine, serve as essential scaffolds for drug development. Researchers explore their potential as lead compounds for designing novel pharmaceutical agents . The compound’s structural features may contribute to interactions with biological targets, making it valuable in drug discovery.
Medicinal Chemistry and Drug Discovery
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between 4-ethylquinolin-2-amine and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
One study found that a quinoline derivative exhibited anticancer activity, suggesting that 4-ethylquinolin-2-amine may have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Future Directions
Recent advances in the synthesis of quinoline and its analogues have opened up new possibilities for the development of biologically and pharmaceutically active compounds . The focus is on tackling the drawbacks of the syntheses and side effects on the environment . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
properties
IUPAC Name |
4-ethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVDCPULBZFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinamine, 4-ethyl- |
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